Glutamic acid, N-(2,4-dinitrophenyl)-
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHTRVUNPZEN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
molecular weight and exact mass calculation for N-(2,4-dinitrophenyl)-L-glutamic acid
An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation for N-(2,4-dinitrophenyl)-L-glutamic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of molecular analysis, particularly within pharmaceutical and biochemical research, the precise characterization of compounds is paramount. N-(2,4-dinitrophenyl)-L-glutamic acid, a derivative of the amino acid glutamic acid, serves as a significant subject for various analytical studies. This guide provides a comprehensive, in-depth exploration of two fundamental, yet often conflated, molecular attributes: molecular weight and exact mass. We will delineate the theoretical underpinnings, present step-by-step calculation protocols, and discuss the practical implications of these values in a research and development setting, with a specific focus on N-(2,4-dinitrophenyl)-L-glutamic acid.
Introduction to N-(2,4-dinitrophenyl)-L-glutamic acid
N-(2,4-dinitrophenyl)-L-glutamic acid is a chemical compound frequently utilized in biochemical assays and as a starting material in synthetic organic chemistry. Its structure, incorporating a dinitrophenyl group attached to the amino group of L-glutamic acid, imparts specific chemical and physical properties that are of interest in various research domains. Accurate determination of its molecular weight and exact mass is a critical first step in its analytical characterization, influencing everything from reaction stoichiometry to mass spectrometry-based identification. The molecular formula for N-(2,4-dinitrophenyl)-L-glutamic acid is C₁₁H₁₁N₃O₈[1].
Fundamental Concepts: Molecular Weight vs. Exact Mass
A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, these two terms describe different physical properties of a molecule.
-
Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms, taking into account the natural isotopic abundance of each element.[2] The molecular weight is expressed in atomic mass units (amu) or grams per mole ( g/mol ). It is this value that is used for stoichiometric calculations in chemical reactions.
-
Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element.[3][4] It does not consider the weighted average of all isotopes. The exact mass is typically determined using high-resolution mass spectrometry and is crucial for the unambiguous identification of a compound. It is expressed in Daltons (Da).
The key difference lies in the isotopic consideration. Molecular weight is an average over all naturally occurring isotopes, while exact mass is a precise value for a single isotopic composition.
Calculation of Molecular Weight: A Step-by-Step Protocol
The molecular weight of N-(2,4-dinitrophenyl)-L-glutamic acid (C₁₁H₁₁N₃O₈) is calculated by summing the atomic weights of its constituent atoms, multiplied by the number of atoms of each element in the molecule.
Experimental Protocol
-
Identify the Molecular Formula : The molecular formula is C₁₁H₁₁N₃O₈.
-
List the Constituent Elements and Their Counts :
-
Carbon (C): 11
-
Hydrogen (H): 11
-
Nitrogen (N): 3
-
Oxygen (O): 8
-
-
Obtain the Standard Atomic Weights : These values are the weighted averages of the natural isotopic abundances of each element. Authoritative values are provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate the Contribution of Each Element :
-
C: 11 * 12.011 amu = 132.121 amu
-
H: 11 * 1.008 amu = 11.088 amu
-
N: 3 * 14.007 amu = 42.021 amu
-
O: 8 * 15.999 amu = 127.992 amu
-
-
Sum the Contributions to Obtain the Molecular Weight :
-
Molecular Weight = 132.121 + 11.088 + 42.021 + 127.992 = 313.222 amu
-
This calculated value is consistent with the computed molecular weight of 313.22 g/mol found in chemical databases.[1][6][7][8]
Calculation of Exact Mass: A Step-by-Step Protocol
The exact mass of N-(2,4-dinitrophenyl)-L-glutamic acid (C₁₁H₁₁N₃O₈) is calculated by summing the monoisotopic masses of the most abundant isotope of each constituent element.
Experimental Protocol
-
Identify the Molecular Formula : The molecular formula is C₁₁H₁₁N₃O₈.
-
List the Constituent Elements and Their Counts :
-
Carbon (C): 11
-
Hydrogen (H): 11
-
Nitrogen (N): 3
-
Oxygen (O): 8
-
-
Obtain the Monoisotopic Masses of the Most Abundant Isotopes : These are the precise masses of the most common naturally occurring stable isotopes.
-
Calculate the Contribution of Each Element :
-
C: 11 * 12.000000 Da = 132.000000 Da
-
H: 11 * 1.007825 Da = 11.086075 Da
-
N: 3 * 14.003074 Da = 42.009222 Da
-
O: 8 * 15.994915 Da = 127.95932 Da
-
-
Sum the Contributions to Obtain the Exact Mass :
-
Exact Mass = 132.000000 + 11.086075 + 42.009222 + 127.95932 = 313.054617 Da
-
This calculated value is in excellent agreement with the computed exact mass of 313.05461432 Da from PubChem.[1]
Summary of Calculated Values and Comparison
The calculated molecular weight and exact mass for N-(2,4-dinitrophenyl)-L-glutamic acid are summarized below for direct comparison.
| Parameter | Calculated Value |
| Molecular Formula | C₁₁H₁₁N₃O₈ |
| Molecular Weight | 313.222 amu (or g/mol ) |
| Exact Mass | 313.054617 Da |
The slight difference between the molecular weight and the exact mass arises from the inclusion of heavier isotopes in the weighted average for the molecular weight calculation.
Practical Implications in Research and Drug Development
The distinct values of molecular weight and exact mass have specific and critical applications in the research and development workflow.
-
Stoichiometry and Solution Preparation : The molecular weight is essential for accurately preparing solutions of a known molarity and for calculating the molar equivalents in a chemical reaction. For instance, to prepare a 1 M solution of N-(2,4-dinitrophenyl)-L-glutamic acid, one would dissolve 313.222 grams of the compound in 1 liter of solvent.
-
Compound Identification and Structural Elucidation : The exact mass is a cornerstone of modern analytical techniques, particularly high-resolution mass spectrometry (HRMS). In drug discovery, for example, HRMS can be used to identify a target compound in a complex biological matrix by matching its experimentally determined exact mass to the calculated theoretical exact mass with a high degree of accuracy (typically within a few parts per million). This level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Visualization of Calculation Workflows
The following diagram illustrates the distinct workflows for calculating the molecular weight and exact mass of N-(2,4-dinitrophenyl)-L-glutamic acid.
Caption: Workflow for Molecular Weight and Exact Mass Calculation.
References
-
PubChem. (n.d.). Glutamic acid, N-(2,4-dinitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (n.d.). N-(2,4-Dinitrophenyl)-L-glutamic acid. Retrieved from [Link]
-
Wikipedia. (2023). Monoisotopic mass. Retrieved from [Link]
-
University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
-
IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]
-
PubChem. (n.d.). Atomic Mass. Periodic Table of Elements. Retrieved from [Link]
-
Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. Retrieved from [Link]
Sources
- 1. Glutamic acid, N-(2,4-dinitrophenyl)- | C11H11N3O8 | CID 15593839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ionsource.com [ionsource.com]
- 3. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 5. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenesci.com [angenesci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. N-(2,4-Dinitrophenyl)-L-glutamic acid | 4528-07-8 [chemicalbook.com]
- 9. Masses [www2.chemistry.msu.edu]
The Solubility Profile and Partitioning Dynamics of DNP-Glutamic Acid: A Comprehensive Guide for Analytical and Synthetic Workflows
Executive Summary
Understanding the solubility and partitioning behavior of 2,4-dinitrophenyl-L-glutamic acid (DNP-glutamic acid) is critical for researchers engaged in peptide synthesis, hapten design, and advanced chromatographic separations. Unlike standard amino acids, the addition of the strongly electron-withdrawing DNP moiety fundamentally alters the molecule's acid-base chemistry. This whitepaper deconstructs the physicochemical mechanics governing DNP-glutamic acid's solubility in aqueous and organic solvent systems, providing self-validating experimental protocols and quantitative data to optimize liquid-liquid extraction (LLE) and Counter-Current Chromatography (CCC).
Physicochemical Mechanics & Causality
To predict the solubility of DNP-glutamic acid, one must analyze the causality between its molecular structure and its thermodynamic interactions with solvents.
The molecule consists of two distinct domains:
-
The 2,4-Dinitrophenyl (DNP) Ring: This highly hydrophobic, electron-withdrawing group exerts strong inductive (-I) and resonance (-M) effects. It pulls electron density away from the secondary amine, effectively neutralizing its basicity. Consequently, the nitrogen atom does not protonate to form a cation, even at extremely low pH.
-
The Glutamic Acid Backbone: This domain contains two carboxylic acid groups: the α -carboxyl (pKa ≈ 2.1) and the γ -carboxyl (pKa ≈ 4.1).
Because the amine cannot be protonated, DNP-glutamic acid does not exist as a standard zwitterion. Its solubility is entirely dictated by the ionization state of its two carboxyl groups. As demonstrated in 1[1], DNP-glutamic acid is significantly more polar than analogs like DNP-leucine, requiring precise pH control to manipulate its partition coefficient ( K ) between biphasic systems.
Aqueous vs. Organic Solubility Profiles
Aqueous Solubility: The pH Dependency
In aqueous systems, the solubility of DNP-glutamic acid is a direct function of the Henderson-Hasselbalch equation:
-
Acidic Conditions (pH < 2.0): Both the α
- and γ -carboxyl groups are fully protonated. The molecule is electronically neutral. In this state, water cannot form sufficient ion-dipole interactions to overcome the hydrophobic penalty of the DNP ring, resulting in near-zero aqueous solubility.
-
Neutral to Basic Conditions (pH > 5.0): Both carboxyl groups are deprotonated, yielding a highly polar dianion. This state is highly soluble in water and aqueous buffers, making it impossible to extract into non-polar organic solvents.
Organic Solubility: Polarity and Hydrogen Bonding
-
Polar Organics (DMSO, DMF, Methanol): DNP-glutamic acid exhibits excellent solubility in these solvents regardless of its protonation state. The high dielectric constants and hydrogen-bond accepting capabilities of DMSO and DMF perfectly solvate the DNP ring and the carboxyl groups.
-
Immiscible Organics (MTBE, Ethyl Acetate, Hexane): Solubility here is strictly limited to the fully protonated (neutral) form. Methyl tert-butyl ether (MTBE) and ethyl acetate possess a slight dipole moment (Polarity Index 2.5 and 4.4, respectively), which acts as a hydrogen bond acceptor for the protonated carboxyls. Conversely, non-polar solvents like hexane (Polarity Index 0.1) cannot disrupt the strong intermolecular hydrogen bonding of the DNP-glutamic acid crystals, rendering it insoluble. The strategic addition of modifiers (like acetic acid) to lower the pH is routinely used to drive the molecule into the organic stationary phase during2[3].
Figure 1: pH-dependent ionization and phase partitioning pathways of DNP-Glutamic Acid.
Quantitative Solubility & Partitioning Data
The following tables synthesize the thermodynamic partitioning behavior of DNP-glutamic acid to guide solvent selection.
Table 1: Estimated Solubility in Common Solvents
| Solvent | Polarity Index | Estimated Solubility | Mechanistic Rationale |
| Water (pH 7.0) | 9.0 | > 50 mg/mL | Deprotonation of α and γ carboxyl groups forms a highly soluble dianion. |
| Water (pH 2.0) | 9.0 | < 1 mg/mL | Protonation of carboxyl groups neutralizes the molecule, driving hydrophobicity. |
| DMSO | 7.2 | > 100 mg/mL | High dielectric constant perfectly solvates the DNP ring and hydrogen bonds. |
| Methanol | 5.1 | > 30 mg/mL | Strong hydrogen bonding with carboxyl groups and nitro oxygens. |
| Ethyl Acetate | 4.4 | ~ 20 mg/mL | Moderate polarity; excellent for extracting the fully protonated (neutral) form. |
| Hexane | 0.1 | Insoluble | Lack of dipole moment prevents disruption of DNP-Glu intermolecular H-bonds. |
Table 2: Partition Coefficient (LogD) vs. pH in Octanol/Water
| pH Level | Dominant Species | Estimated LogD | Phase Preference |
| pH 1.0 - 2.0 | Fully Protonated (Neutral) | 1.5 to 2.0 | Organic Phase |
| pH 3.0 - 4.0 | Mono-anionic | 0.0 to 0.5 | Equal / Slight Aqueous |
| pH 5.0 - 7.0 | Di-anionic | -2.0 to -3.0 | Aqueous Phase |
Validated Experimental Protocols
As a Senior Application Scientist, I mandate that protocols must not only dictate steps but also embed causality and self-validation. External assays should not be required to know if a step succeeded.
Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)
Objective: Isolate DNP-glutamic acid from a complex aqueous biological or synthetic mixture. Causality: MTBE is chosen over hexane because its slight dipole moment solvates the protonated carboxyls. The pH is driven below the lowest pKa (2.1) to ensure 100% neutralization of the target.
-
Solubilization: Dissolve the crude sample in 10 mL of 50 mM Phosphate Buffer (pH 7.0). At this pH, DNP-glutamic acid is a soluble dianion.
-
Organic Overlay: Add 10 mL of Methyl tert-butyl ether (MTBE). Do not use non-polar alkanes.
-
Acidification: Dropwise, add 1M HCl while stirring until the aqueous phase reaches pH 1.5 - 2.0. (The aqueous phase will visibly lose its intense yellow color as the neutral DNP-Glu migrates into the MTBE).
-
Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.
-
Collection: Decant the upper organic phase containing the purified DNP-glutamic acid.
-
Self-Validation Check: Sample 100 μ L of the remaining lower aqueous phase and measure its UV absorbance at 254 nm. A near-zero absorbance confirms quantitative transfer to the organic phase. If significant absorbance remains, the pH is too high; add more HCl and repeat extraction.
Figure 2: Step-by-step liquid-liquid extraction workflow for DNP-Glutamic Acid recovery.
Protocol 2: Pre-Column Derivatization for HPLC-UV Analysis
Objective: Prepare glutamic acid samples for UV detection at 254 nm using Sanger's Reagent (1-fluoro-2,4-dinitrobenzene). Causality: The DNP chromophore allows for sensitive UV detection. However, the resulting DNP-glutamic acid is highly polar. To retain it on a C18 reverse-phase column, the mobile phase must be highly acidic (e.g., 1% glacial acetic acid) to suppress carboxyl ionization, as established in4[4].
-
Reaction Setup: Mix 1 mL of aqueous glutamic acid sample with 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to ensure the primary amine is deprotonated and nucleophilic.
-
Derivatization: Add 100 μ L of 1% DNFB in acetonitrile. Incubate at 40°C for 45 minutes in the dark.
-
Quenching: Add 50 μ L of 1M HCl to stop the reaction and protonate the newly formed DNP-glutamic acid.
-
Chromatography: Inject onto a C18 column. Use an isocratic mobile phase of 25% Acetonitrile / 75% Water containing 1% (v/v) glacial acetic acid.
-
Self-Validation Check: Concurrently run a blank derivatization lacking the glutamic acid sample. Unreacted DNFB will elute significantly later than DNP-glutamic acid due to its lack of polar carboxyl groups. If a peak appears at the DNP-Glu retention time in the blank, it indicates buffer contamination.
References
-
Ito, Y. (2013). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications. Journal of Chromatography A / PMC. 1
-
Friesen, J. B., et al. (2015). Countercurrent Separation of Natural Products: An Update. ACS Publications / Journal of Natural Products. 2
-
Shrestha, S., et al. (2020). Quantitative analysis of monosodium glutamate (MSG) in instant noodles by HPLC-UV with pre-column derivatization. ResearchGate. 4
Sources
Synthesis Pathway and Reaction Mechanism of N-2,4-Dinitrophenyl-L-Glutamic Acid: A Technical Guide
Introduction
The derivatization of amino acids using 1-fluoro-2,4-dinitrobenzene (FDNB), historically known as Sanger's reagent, is a cornerstone technique in analytical biochemistry and protein sequencing[1]. The reaction between FDNB and L-glutamic acid yields N-2,4-dinitrophenyl-L-glutamic acid (N-DNP-glutamic acid), a highly stable, chromophoric compound. This whitepaper provides an in-depth analysis of the nucleophilic aromatic substitution (S_NAr) mechanism driving this synthesis, the thermodynamic rationale for protocol design, and a self-validating experimental workflow for its isolation.
The S_NAr Reaction Mechanism: Kinetics and Causality
Unlike aliphatic systems, the sp²-hybridized aromatic carbon of FDNB sterically and electronically prohibits standard S_N1 or S_N2 pathways[2]. Instead, the synthesis of N-DNP-glutamic acid proceeds via an Addition-Elimination 3 mechanism[3].
Step 1: Nucleophilic Attack and The Meisenheimer Complex The unprotonated α -amino group of L-glutamic acid acts as the nucleophile, attacking the electron-deficient C1 carbon of FDNB. The extreme electronegativity of the fluorine atom, combined with the strong electron-withdrawing inductive and resonance effects of the ortho- and para-nitro groups, highly activates the aromatic ring[4]. This nucleophilic attack forms a resonance-stabilized, negatively charged intermediate known as the 2[2][3].
Step 2: Elimination of the Fluoride Leaving Group In aqueous or protic solvent systems, the formation of the Meisenheimer complex is typically the rate-determining step[5]. Once formed, the complex rapidly collapses, expelling the fluoride ion to restore aromaticity and yielding N-DNP-glutamic acid. While fluoride is notoriously a poor leaving group in aliphatic substitutions, its high electronegativity accelerates the rate-determining initial attack in S_NAr reactions, making FDNB significantly more reactive than its chloro-analogues[4][5].
S_NAr Mechanism: Glutamic acid attacks FDNB to form a Meisenheimer complex, yielding N-DNP-Glutamic acid.
Thermodynamic Control and Solvent Causality
To achieve high yields and suppress side reactions—such as the hydrolysis of FDNB into 2,4-dinitrophenol—the reaction environment must be strictly regulated.
pH Control (The Goldilocks Zone): The α -amino group of glutamic acid has a pKa of ~9.67. At physiological pH, it exists as a non-nucleophilic ammonium ion ( −NH3+ ). The reaction requires an alkaline environment (pH 8.5–9.0) to generate a sufficient mole fraction of the free amine ( −NH2 )[1]. However, if the pH exceeds 9.5, hydroxide ions ( −OH− ) will outcompete the amino acid, hydrolyzing FDNB into 2,4-dinitrophenol. Sodium bicarbonate ( NaHCO3 ) is utilized as a mild base to buffer the reaction and scavenge the generated hydrofluoric acid (HF)[1].
Solvent Effects: FDNB is highly hydrophobic, whereas glutamic acid is water-soluble. A biphasic or co-solvent system (e.g., Water/Ethanol) is required to homogenize the reactants. The choice of solvent also dictates the kinetic behavior; in aprotic solvents like acetonitrile, proton transfer can become the rate-limiting step, whereas in water, the initial nucleophilic attack dictates the rate[5].
Quantitative Parameters for Synthesis
| Parameter | Value / Description | Causality / Impact |
| Optimal pH | 8.5 – 9.0 | Deprotonates α -NH3+ without hydrolyzing FDNB. |
| Buffer System | 5% NaHCO3 (aq) | Maintains mild alkalinity; acts as an acid scavenger for HF. |
| Temperature | 25°C – 40°C | Balances reaction rate with the thermal stability of FDNB. |
| λmax (Abs) | ~360 nm | Enables colorimetric tracking of the DNP derivative. |
| Leaving Group | Fluoride (F⁻) | Highly electronegative; maximizes the rate of S_NAr attack. |
Experimental Protocol: Synthesis and Isolation
The following is a self-validating, step-by-step methodology for synthesizing N-DNP-glutamic acid. The protocol incorporates in-line validation to ensure scientific trustworthiness.
Materials: L-Glutamic acid, 1-fluoro-2,4-dinitrobenzene (FDNB), Sodium bicarbonate ( NaHCO3 ), Ethanol, Diethyl ether, Ethyl acetate, 6M Hydrochloric acid (HCl).
Step-by-Step Methodology:
-
Preparation of the Amino Acid Solution: Dissolve 10 mmol of L-glutamic acid in 20 mL of 5% (w/v) NaHCO3 solution.
-
Self-Validation: Verify the pH is ~8.5 using a calibrated pH meter.
-
-
Addition of Sanger's Reagent: Dissolve 12 mmol of FDNB (1.2 eq excess) in 10 mL of ethanol. Add this dropwise to the vigorously stirring aqueous glutamic acid solution at room temperature.
-
Reaction Incubation: Protect the reaction flask from light (FDNB is light-sensitive) and stir continuously for 2-4 hours at 35°C.
-
Self-Validation: The solution will transition to a deep yellow color. Monitor the disappearance of the free glutamic acid via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
-
-
Removal of Unreacted FDNB: Transfer the mixture to a separatory funnel and extract three times with 15 mL of diethyl ether. The unreacted FDNB partitions into the ether layer, while the sodium salt of N-DNP-glutamic acid remains in the aqueous layer. Discard the ether layer.
-
Acidification and Precipitation: Carefully acidify the aqueous layer by adding 6M HCl dropwise until the pH reaches 2.0.
-
Extraction of the Product: Extract the acidic aqueous layer three times with 15 mL of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 .
-
Crystallization: Evaporate the ethyl acetate under reduced pressure. Recrystallize the crude yellow residue from a minimal amount of hot water/ethanol mixture to yield pure N-DNP-glutamic acid crystals.
Experimental workflow for N-DNP-glutamic acid synthesis, highlighting phase separations.
Analytical Characterization
The DNP-amino acid bond is exceptionally robust, surviving rigorous acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours), which is why it is historically utilized for peptide sequencing and N-terminal identification[1][6]. The final isolated product should be validated via UV-Vis spectroscopy, exhibiting a characteristic absorption maximum at ~360 nm due to the extensive conjugation of the dinitrophenyl ring system[1].
References
-
Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." 2
-
Chemistry LibreTexts. "3.7: Nucleophilic Aromatic Substitution." 3
-
Chemistry Stack Exchange. "How to tell the difference between lysine and the N-terminal amino acid in DNP labeling?" 6
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." 4
-
G-Biosciences. "DNFB-Sanger's reagent for detection of free amino acids." 1
-
The Journal of Organic Chemistry - ACS Publications. "Choice of Solvent (MeCN vs H2O) Decides Rate-Limiting Step in SNAr Aminolysis of 1-Fluoro-2,4-dinitrobenzene with Secondary Amines." 5
Sources
preparation of DNP-glutamic acid standards for thin-layer chromatography (TLC)
Application Note: Synthesis, Isolation, and Chromatographic Validation of DNP-Glutamic Acid Standards
Target Audience: Analytical Chemists, Drug Development Professionals, and Chromatography Researchers. Content Focus: Derivatization Mechanics, Phase-Separation Causality, and Thin-Layer Chromatography (TLC) Workflows.
Introduction & Mechanistic Principles
The preparation of 2,4-dinitrophenyl (DNP) amino acid standards is a foundational technique in chromatographic analysis and peptide sequencing. Originally developed by Frederick Sanger, the derivatization utilizes 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent) to label primary amines via a nucleophilic aromatic substitution (SNAr) reaction[1].
For researchers synthesizing DNP-Glutamic Acid as a TLC standard, understanding the causality behind the reaction conditions is critical for high-yield, high-purity recovery. The reaction requires a carefully controlled alkaline environment. Sodium bicarbonate (NaHCO3) is utilized rather than stronger bases (like NaOH) because it maintains the pH between 8.5 and 9.0. This specific pH window ensures the α-amino group of L-glutamic acid is deprotonated (rendering it a potent nucleophile) while preventing the rapid, competitive hydrolysis of FDNB into 2,4-dinitrophenol, which would otherwise contaminate the standard[2].
Experimental Workflow
The following diagram illustrates the logical progression from raw materials to the final chromatographic validation.
Workflow for the synthesis, extraction, and TLC analysis of DNP-glutamic acid standards.
Reagent Preparation and Stoichiometry
A self-validating protocol begins with precise stoichiometry. The following table summarizes the quantitative requirements for a standard bench-scale synthesis.
Table 1: Reagent Preparation and Stoichiometry
| Reagent | Function | Quantity / Concentration |
| L-Glutamic Acid | Substrate | 100 mg (0.68 mmol) |
| NaHCO3 | pH Buffer (Alkaline) | 100 mg (1.19 mmol) |
| FDNB | Derivatizing Agent | 100 µL (~0.79 mmol) |
| Ethanol | Co-solvent for FDNB | 10 mL |
| Diethyl Ether | Extraction Solvent | 50 mL (divided) |
| 20% HCl | Acidification Agent | Dropwise to pH < 2 |
Step-by-Step Methodologies
Protocol A: Synthesis and pH-Driven Phase Separation
This protocol leverages pH-dependent solubility to create a self-validating purification system. By toggling the protonation state of the carboxyl groups, we can selectively move the target molecule between aqueous and organic phases[2].
-
Aqueous Substrate Preparation: Dissolve 100 mg of L-glutamic acid and 100 mg of NaHCO3 in 5 mL of molecular-grade water. Self-Validation: The solution should be clear, and pH paper should indicate a pH of ~8.5.
-
Organic Reagent Preparation: In a separate vial, dissolve 100 µL of FDNB in 10 mL of absolute ethanol.
-
Derivatization: Slowly add the FDNB solution to the aqueous amino acid solution. Stir continuously at room temperature for 2 hours. Expert Insight: DNP-derivatives are highly susceptible to photodegradation. Wrap the reaction flask in aluminum foil to preserve the structural integrity of the standard.
-
Primary Extraction (Alkaline): Transfer the mixture to a separatory funnel and wash with 15 mL of diethyl ether. Causality: At pH 8.5, DNP-glutamic acid is fully ionized and remains in the aqueous layer. Unreacted FDNB is lipophilic and migrates into the ether layer. Discard the ether layer.
-
Acidification: Carefully add 20% HCl dropwise to the aqueous layer until the pH drops below 2.0. Self-Validation: The solution will become cloudy as the DNP-glutamic acid protonates and precipitates out of the aqueous phase.
-
Secondary Extraction (Acidic): Extract the acidified aqueous layer with diethyl ether (3 × 10 mL). Causality: Protonation neutralizes the carboxyl groups, drastically increasing the lipophilicity of DNP-glutamic acid and forcing it into the ether phase[2]. Unreacted L-glutamic acid forms a highly water-soluble hydrochloride salt and remains in the aqueous waste.
-
Recovery: Pool the yellow ether extracts, dry over anhydrous Na2SO4, filter, and evaporate under a gentle stream of nitrogen to yield the solid DNP-glutamic acid standard.
Protocol B: TLC Standard Preparation and Execution
-
Standard Reconstitution: Dissolve the purified DNP-glutamic acid solid in HPLC-grade acetone to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a solvent system of n-butanol : acetic acid : water in a 4:1:5 (v/v/v) ratio. Shake vigorously in a separatory funnel and allow the phases to separate. Collect the upper phase (organic-rich) to use as the mobile phase[3].
-
Chamber Saturation: Add the mobile phase to a TLC chamber lined with filter paper. Allow 30 minutes for vapor equilibration. Expert Insight: Failure to saturate the chamber will result in edge effects and non-reproducible Rf values.
-
Spotting: Apply 2 µL of the 1 mg/mL standard solution onto a Silica Gel 60 F254 plate, 1.5 cm from the bottom edge.
-
Development & Detection: Develop the plate until the solvent front is 1 cm from the top. Dry the plate thoroughly. DNP-amino acids are inherently chromophoric and will appear as distinct yellow spots under visible light[2]. Under UV 254 nm, they will appear as dark, quenching spots against the fluorescent background.
Chromatographic Data & Interpretation
The presence of two carboxyl groups makes DNP-glutamic acid highly polar compared to aliphatic DNP-amino acids. Consequently, it exhibits a stronger affinity for the stationary silica phase, resulting in a lower Rf value.
Table 2: Quantitative Rf Values of DNP-Amino Acids on Silica Gel 60
| DNP-Amino Acid | Rf Value (n-Butanol:AcOH:H2O) | Visual Color | UV 254 nm Response |
| DNP-Glutamic Acid | ~0.15 | Yellow | Dark Quenching |
| DNP-Alanine | ~0.41 | Yellow | Dark Quenching |
| DNP-Valine | ~0.48 | Yellow | Dark Quenching |
| DNP-Leucine | ~0.54 | Yellow | Dark Quenching |
(Data compiled from standardized silica gel TLC parameters[3])
References
-
The free amino groups of insulin. SciSpace URL:[Link]
-
DNFB-Sanger's reagent for detection of free amino acids G-Biosciences URL:[Link]
Sources
Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of N-DNP-Glutamic Acid
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Chemical Rationale
The derivatization of amino acids using 1-fluoro-2,4-dinitrobenzene (DNFB), universally known as Sanger’s reagent, is a foundational technique in protein chemistry originally developed for N-terminal sequencing[1]. In contemporary drug development and metabolomics, derivatizing highly polar, zwitterionic molecules like glutamic acid into their N-2,4-dinitrophenyl (N-DNP) analogs serves a dual purpose: it significantly enhances their retention on reversed-phase liquid chromatography (RPLC) columns and provides a highly diagnostic fragmentation signature in tandem mass spectrometry (MS/MS) [2].
Glutamic acid, an acidic amino acid with two carboxyl groups, poses unique analytical challenges due to its high polarity and poor ionization efficiency in its native state. By conjugating it with the electron-withdrawing DNP moiety, the resulting N-DNP-glutamic acid (Exact Mass: 313.0546 Da; Formula: C11H11N3O8 ) becomes highly amenable to Electrospray Ionization (ESI). Understanding its specific MS/MS fragmentation pathways—particularly the mechanistically fascinating "ortho effect"—is critical for researchers developing targeted Multiple Reaction Monitoring (MRM) assays for amino acid quantification.
Experimental Methodology: A Self-Validating Protocol
To ensure high data fidelity, this protocol is designed as a self-validating system. It incorporates procedural blanks to account for reagent hydrolysis (e.g., the formation of 2,4-dinitrophenol) and utilizes pH-driven mechanistic steps to maximize derivatization yield.
Reagents and Materials
-
L-Glutamic Acid standard (≥99% purity)
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate ( NaHCO3 ) buffer (0.1 M, pH 8.5)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (LC-MS grade)
Step-by-Step Derivatization Workflow
-
Step 1: Alkalinization (The Causality of pH): Dissolve 1 mg of L-Glutamic acid in 1 mL of 0.1 M NaHCO3 buffer (pH 8.5).
-
Mechanistic Insight: The α -amino group of glutamic acid has a pKa of ~9.5. At pH 8.5, a significant fraction of the amine is deprotonated, transforming it into a potent nucleophile essential for the subsequent SNAr (Nucleophilic Aromatic Substitution) reaction.
-
-
Step 2: Reagent Addition: Add 20 µL of DNFB (dissolved in 500 µL of ethanol) to the buffered amino acid solution.
-
Step 3: Incubation: Incubate the mixture in the dark at 40°C for 2 hours with gentle agitation.
-
Validation Check: Run a parallel "Blank" containing only the buffer and DNFB. This will validate that any downstream LC-MS peaks are true derivatives and not DNFB hydrolysis artifacts.
-
-
Step 4: Acidification & Extraction: After incubation, add 1 M HCl dropwise until the solution reaches pH 2.0. Extract three times with 1 mL of ethyl acetate.
-
Mechanistic Insight: Acidification protonates both the α
- and γ -carboxylic acid groups of the newly formed N-DNP-glutamic acid. This neutralizes the molecule, driving its partition into the organic ethyl acetate layer, leaving unreacted salts behind.
-
-
Step 5: Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 1 mL of initial LC mobile phase.
Caption: Step-by-step workflow for the synthesis and extraction of N-DNP-Glutamic acid.
LC-MS/MS Analytical Setup
Quantitative data relies on robust chromatography to separate the target analyte from the 2,4-dinitrophenol byproduct.
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A (
H2O
| % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 300 | 95 | 5 |
| 1.0 | 300 | 95 | 5 |
| 6.0 | 300 | 40 | 60 |
| 8.0 | 300 | 5 | 95 |
| 10.0 | 300 | 95 | 5 |
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Column Temperature: 40°C.
Mass Spectrometry Fragmentation Patterns
When subjected to Collision-Induced Dissociation (CID) in Positive Electrospray Ionization (ESI+) mode, the protonated precursor ion [M+H]+ at m/z 314.06 exhibits highly specific fragmentation trajectories. The structural architecture of N-DNP-glutamic acid dictates three primary competitive fragmentation pathways [3].
The "Ortho Effect" (m/z 297)
The most mechanistically significant fragment arises from the ortho effect . Because the nitro group ( −NO2 ) on the DNP ring is situated ortho to the secondary amine ( −NH− ) linking the amino acid, a spatial interaction occurs. Upon collisional activation, the oxygen atom of the ortho-nitro group abstracts the proton from the adjacent amine. This rearrangement leads to the expulsion of a hydroxyl radical ( OH∙ , -17 Da), generating an intense product ion at m/z 297 . This fragment is a definitive structural hallmark of N-2,4-dinitrophenyl derivatives.
Dehydration and Decarboxylation (m/z 296, m/z 270)
Glutamic acid contains an aliphatic side chain terminating in a γ -carboxylic acid, in addition to its α -carboxylic acid.
-
Dehydration (-18 Da): The loss of water yields m/z 296 . This is driven by the cyclization of the γ -carboxylic acid attacking the α -carbon or the amine, forming a pyroglutamate-like DNP derivative.
-
Decarboxylation (-44 Da): The loss of CO2 yields m/z 270 , a standard fragmentation for free carboxylic acids under positive ionization.
Table 2: Diagnostic MS/MS Product Ions for N-DNP-Glutamic Acid (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment & Causality |
| 314.06 | 297.06 | 17 ( OH∙ ) | Ortho Effect: H-transfer from amine to ortho-nitro group. |
| 314.06 | 296.05 | 18 ( H2O ) | Dehydration: Loss of water from the carboxylic acid groups. |
| 314.06 | 270.07 | 44 ( CO2 ) | Decarboxylation: Cleavage of the
α
|
| 314.06 | 252.06 | 62 ( H2O+CO2 ) | Sequential Loss: Combined dehydration and decarboxylation. |
| 314.06 | 184.03 | 130 (Amino Acid) | DNP Cleavage: Cleavage of the C-N bond leaving the DNP−NH2+ ion. |
Caption: MS/MS fragmentation pathways of protonated N-DNP-Glutamic acid highlighting the ortho effect.
Conclusion
The derivatization of glutamic acid with DNFB transforms a difficult-to-retain, highly polar analyte into a hydrophobic compound with a rich and predictable mass spectrometric profile. By understanding the causality behind the fragmentation—specifically the geometry-driven ortho effect (loss of 17 Da) and the functional-group-driven losses of H2O and CO2 —analytical scientists can confidently design highly specific MRM transitions. The self-validating protocol provided ensures that sample preparation artifacts are minimized, yielding robust, reproducible data for complex biological matrices.
References
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved March 24, 2026, from [Link]
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. Retrieved March 24, 2026, from[Link]
-
Zaikin, V. G., & Borisov, R. S. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Retrieved March 24, 2026, from[Link]
UV-Vis spectrophotometric quantification of Glutamic acid, N-(2,4-dinitrophenyl)-
Application Note: UV-Vis Spectrophotometric Quantification of N-(2,4-Dinitrophenyl)-Glutamic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Pre-column Derivatization, Liquid-Liquid Extraction, and UV-Vis Spectrophotometry
Mechanistic Foundations of DNP-Derivatization
The accurate quantification of glutamic acid using 1-fluoro-2,4-dinitrobenzene (FDNB, universally known as Sanger's reagent) relies on a highly specific nucleophilic aromatic substitution ( SNAr ) mechanism[1]. Native glutamic acid lacks a strong chromophore, rendering direct UV-Vis quantification unfeasible. By subjecting the amino acid to mildly alkaline conditions, the α -amino group is deprotonated and becomes a potent nucleophile. This nucleophile attacks the electron-deficient aromatic ring of FDNB, displacing the fluoride leaving group to form a stable covalent N-(2,4-dinitrophenyl) tag[2].
This derivatization transforms the analyte into N-(2,4-dinitrophenyl)-glutamic acid (DNP-Glu), imparting a distinct chromophoric signature that absorbs strongly in the UV-Vis spectrum, thereby enabling high-sensitivity quantitative analysis[3].
Experimental Workflow & Logical Relationships
Workflow for the derivatization, extraction, and quantification of DNP-Glutamic acid.
Self-Validating Experimental Protocol
Design Philosophy: To ensure absolute trustworthiness in drug development applications, this protocol is engineered as a self-validating system. It utilizes parallel method blanks to mathematically subtract the absorbance of 2,4-dinitrophenol (a hydrolysis byproduct of FDNB) and employs dual-wavelength ratio monitoring to confirm analyte purity.
Reagents Required:
-
L-Glutamic acid reference standard (Analytical Grade)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate ( NaHCO3 ) buffer (5% w/v, pH 8.5)
-
Hydrochloric acid (6M HCl )
-
Diethyl ether (Peroxide-free)
-
HPLC-grade Ethanol
Step-by-Step Methodology:
Step 1: Analyte Preparation & Buffering Dissolve the glutamic acid sample in 5 mL of deionized water. Add 5% w/v NaHCO3 dropwise to adjust the pH to strictly 8.5.
-
Causality & Expertise: The pH must be rigorously maintained between 8.0 and 9.0. At this pH, the α -amino group of glutamic acid is deprotonated and highly nucleophilic, while simultaneously avoiding the rapid, base-catalyzed hydrolysis of FDNB into the interfering byproduct 2,4-dinitrophenol[2].
Step 2: SNAr Derivatization Add 0.5 mL of FDNB (pre-dissolved in 10 mL ethanol) to the buffered aqueous solution. Incubate the mixture in the dark at 25°C for 2 hours with gentle agitation.
-
Causality & Expertise: Ethanol acts as an essential co-solvent to maintain the solubility of the hydrophobic FDNB within the aqueous reaction matrix[4]. The 2-hour incubation ensures quantitative conversion via the SNAr mechanism[1]. Conducting the reaction in the dark prevents the photolytic degradation of the newly formed dinitrophenyl chromophore.
Step 3: Reaction Quenching & Acidification Terminate the reaction by adding 6M HCl dropwise until the solution pH drops below 2.0.
-
Causality & Expertise: Glutamic acid contains two carboxylic acid moieties ( pKa1=2.19 , pKa2=4.25 ). Acidifying the solution below pH 2.0 ensures complete protonation of both carboxyl groups. This neutralizes the DNP-Glu derivative, drastically reducing its aqueous solubility and driving its phase-transfer into the organic solvent during extraction[4].
Step 4: Liquid-Liquid Extraction Extract the acidified aqueous mixture three times with equal volumes of diethyl ether. Pool the ether fractions and evaporate to dryness under a gentle stream of nitrogen.
-
Causality & Expertise: Unreacted, highly polar amino acids remain trapped in the aqueous phase, while the neutral, hydrophobic DNP-Glutamic acid partitions efficiently into the ether[5].
-
Self-Validation Check: A parallel "reagent blank" (water + FDNB, processed identically) must be extracted simultaneously. This accounts for the partitioning of 2,4-dinitrophenol, which also migrates into the ether phase.
Step 5: UV-Vis Spectrophotometric Quantification Reconstitute the dried extract in a known volume of HPLC-grade ethanol. Measure the absorbance at 360 nm against the processed reagent blank.
-
Causality & Expertise: DNP-amino acids exhibit a strong n→π∗ transition absorption band at 360 nm[6]. For orthogonal validation, measure the absorbance at 254 nm[7]. A consistent A254/A360 ratio across your standard curve validates that the quantitative signal is free from matrix interference.
Quantitative Data and Spectrophotometric Parameters
| Parameter | Value / Description | Causality / Analytical Significance |
| Target Analyte | N-(2,4-dinitrophenyl)-glutamic acid | Stable, covalently tagged derivative optimized for UV-Vis detection. |
| Primary λmax | 360 nm | Corresponds to the dinitrophenyl chromophore's n→π∗ transition, providing the highest signal-to-noise ratio for direct spectrophotometry[6]. |
| Secondary λmax | 254 nm | Highly utilized for HPLC-UV inline detection due to strong π→π∗ transitions[7]. |
| Molar Extinction ( ϵ ) | ∼1.85×104L⋅mol−1⋅cm−1 | The high absorptivity at 360 nm enables micromolar sensitivity, critical for trace drug development analysis[6]. |
| Optimal Reaction pH | 8.0 – 9.0 ( NaHCO3 buffer) | Perfectly balances α−NH2 nucleophilicity with the structural stability of the FDNB reagent[2]. |
| Linear Dynamic Range | 10 – 80 µg/mL | Ensures adherence to Beer-Lambert law with a correlation coefficient ( R2 ) ≥0.999 [8]. |
System Suitability and Quality Control (QC)
To maintain E-E-A-T standards in a regulated laboratory environment, the following QC parameters must be met:
-
Blank Subtraction: The absorbance of the reagent blank at 360 nm must not exceed 0.05 AU. Higher values indicate excessive FDNB hydrolysis, requiring fresh reagent preparation.
-
Matrix Resolution: If quantifying DNP-Glu in highly complex matrices (e.g., cell lysates or food matrices), direct spectrophotometry may suffer from overlapping DNP-amino acid spectra. In such cases, the protocol must be hyphenated with HPLC-UV (using a glacial acetic acid/acetonitrile mobile phase) to chromatographically resolve DNP-Glu prior to 254 nm detection[7].
References
- DNFB-Sanger's reagent for detection of free amino acids - G-Biosciences gbiosciences.com
- Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology - Creative Biolabs cre
- quantitative analysis of monosodium glutamate (msg)
- End Group 2 | PDF | Amine | Ethanol - Scribd scribd.com
- Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids - PMC nih.gov
- A Nucleotide-Peptide Isolated from Bovine Liver - Semantic Scholar* semanticscholar.org
- Q21P The Sanger method for N-terminus... [FREE SOLUTION] | Vaia vaia.com
- Analytica Chimica Acta 1994 Vol.296 No.3 dss.go.th
Sources
- 1. vaia.com [vaia.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of N-(2,4-dinitrophenyl)-glutamic acid
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and address the specific mechanistic and procedural challenges associated with synthesizing N-(2,4-dinitrophenyl)-glutamic acid (DNP-glutamic acid).
Whether you are scaling up for drug development or conducting structural assays, low yield in this synthesis is rarely a random failure; it is a systematic issue tied to pH control, solvent dielectric properties, and competing side reactions.
Mechanistic Workflow & Yield-Loss Junctions
The following diagram maps the synthesis and purification workflow, highlighting the critical junctions where yield is most commonly lost due to procedural oversight.
Caption: Workflow for DNP-glutamic acid synthesis highlighting critical yield-loss junctions.
Core Experimental Protocol (Self-Validating System)
To ensure high yield, every step of the protocol must validate the next. This methodology relies on strict chemical causality.
-
Dissolution & Deprotonation: Dissolve L-glutamic acid in a 10% (w/v) sodium bicarbonate ( NaHCO3 ) solution to maintain a mildly alkaline pH of 8.5–9.0[1].
-
Causality: The α -amino group must be deprotonated to act as a highly reactive nucleophile.
-
-
Dinitrophenylation: Add 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent) dissolved in ethanol dropwise to the aqueous mixture. Stir in the dark for 2–4 hours at room temperature.
-
Causality: DNFB undergoes nucleophilic aromatic substitution ( SNAr ) with the amino group, displacing the fluoride ion and forming a stable DNP derivative[2].
-
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 1.0–2.0 using 6M HCl.
-
Causality: Acidification protonates the two carboxyl groups of glutamic acid. The DNP-derivative must be fully protonated and electrically neutral to migrate into the organic phase during extraction. DNP-amino acids are moderately stable under these acidic conditions[3].
-
-
Solvent Extraction: Extract the aqueous layer 3–4 times with ethyl acetate .
-
Purification: Wash the combined organic layers with cold water, dry over anhydrous Na2SO4 , and evaporate under reduced pressure. Recrystallize to remove trace 2,4-dinitrophenol (DNP-OH).
Troubleshooting Guides & FAQs
Q1: Why is my reaction stalling before completion, resulting in a low crude yield? A1: The most common cause of a stalled dinitrophenylation is a drop in pH during the reaction. The SNAr reaction between DNFB and the amino group liberates hydrofluoric acid (HF). If your NaHCO3 buffer capacity is insufficient, the pH will drop below 8.0. At lower pH levels, the α -amino group of glutamic acid protonates into an ammonium ion ( −NH3+ ), rendering it non-nucleophilic and halting the reaction. Actionable Fix: Monitor the pH continuously during the first hour. Add additional NaHCO3 to maintain the pH strictly between 8.5 and 9.0.
Q2: I am losing my product during the solvent extraction phase. Why is the organic layer yield so low? A2: This is a sequence-specific structural risk unique to acidic amino acids. Standard DNP-amino acids (like DNP-leucine) are highly hydrophobic and easily extracted with diethyl ether. However, DNP-glutamic acid possesses two carboxyl groups ( α and γ ), making the molecule highly polar[4]. If you use diethyl ether, the partition coefficient will heavily favor the aqueous layer, leading to massive yield loss. Actionable Fix: Switch your extraction solvent to ethyl acetate. Its higher polarity and hydrogen-bonding capacity drastically improve the recovery of DNP-glutamic acid.
Q3: My final product is heavily contaminated with a yellow byproduct that won't crystallize out. What is it, and how do I prevent it? A3: The contaminant is 2,4-dinitrophenol (DNP-OH), the hydrolysis product of DNFB. In an alkaline aqueous medium, hydroxide ions ( OH− ) compete with the amino group for the fluorinated carbon on DNFB. Actionable Fix: Do not exceed pH 9.0, and avoid heating the reaction mixture. Higher temperatures exponentially increase the rate of DNFB hydrolysis. If DNP-OH is already present, it can be removed by careful recrystallization or by passing the mixture through a silica gel column.
Quantitative Data & Yield Optimization
The following table summarizes the critical parameters that dictate the success or failure of DNP-glutamic acid synthesis.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact | Expected Yield |
| Reaction pH | < 8.0 | 8.5 – 9.0 | Ensures the α -amino group remains deprotonated and nucleophilic without accelerating DNFB hydrolysis. | > 85% |
| Extraction Solvent | Diethyl Ether | Ethyl Acetate | Accommodates the high polarity of the two carboxyl groups on the glutamic acid backbone. | > 90% Recovery |
| Temperature | > 40°C | 20°C – 25°C | Prevents the thermodynamic hydrolysis of DNFB into DNP-OH (a competing side reaction). | High Purity |
| Acidification pH | 3.0 – 4.0 | 1.0 – 2.0 | Fully protonates both the α and γ carboxyl groups, neutralizing the molecule for organic extraction. | Maximized |
References
-
Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.2
-
Wikipedia. 1-Fluoro-2,4-dinitrobenzene.3
-
G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids.5
-
National Institutes of Health (PMC). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications.4
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Mobile Phase Gradients for N-DNP-Glutamic Acid Chromatography
Welcome to the Application Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantification and purity analysis of glutamic acid via pre-column derivatization.
Below, you will find mechanistic explanations, validated step-by-step methodologies, and an advanced troubleshooting FAQ dedicated to optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) gradients for N-2,4-dinitrophenyl (N-DNP) glutamic acid.
Section 1: Core Principles & Mechanistic Causality
The chromatographic behavior of N-DNP-glutamic acid is governed by the structural changes induced during derivatization. Native glutamic acid is highly polar, possessing two carboxylic acid groups (pKa ~2.1 and 4.1) and an α-amino group.
When derivatized with 1-fluoro-2,4-dinitrobenzene (DNFB), the strongly electron-withdrawing DNP group attaches to the α-amino group[1]. This transformation has two critical effects:
-
Hydrophobicity Injection: The aromatic DNP tag significantly increases the molecule's hydrophobicity, allowing for retention on standard C18 reversed-phase columns.
-
Acidic Shift: The DNP group eliminates the basicity of the amine and acts inductively to increase the acidity of the adjacent carboxyl groups.
The Causality of Gradient Failure: If the mobile phase pH is not maintained strictly below the pKa of these carboxyl groups (pH < 2.5), the N-DNP-glutamic acid will exist in a dynamic equilibrium of protonated and deprotonated states during the run. This thermodynamic instability manifests chromatographically as severe peak tailing, split peaks, or complete loss of retention. Therefore, the mobile phase gradient must be fundamentally anchored by a strong acidic modifier[2].
Section 2: Validated Experimental Protocol
The following protocol is designed as a self-validating system . By incorporating specific blank injections and monitoring at 360 nm, the method inherently verifies that the integrated peaks are true DNP-amino acid derivatives and not matrix artifacts or unreacted reagents.
System Suitability & Preparation
-
Column: C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1].
-
Mobile Phase A (Aqueous): 1% to 5% Glacial Acetic Acid in HPLC-grade water (pH ~2.0 - 2.5)[2][3].
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) containing 10% Methanol (v/v) to improve peak shape[3].
-
Detection: UV-Vis at 360 nm[1].
Step-by-Step Gradient Methodology
-
System Equilibration: Flush the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min. Ensure the column oven is stable at 35°C to maintain reproducible mass transfer kinetics[1].
-
Self-Validation Injection (Blank): Inject 20 µL of a derivatization blank (buffer + DNFB reagent, no amino acid). Validation Check: Ensure no peaks elute in the expected N-DNP-Glu window. Unreacted DNFB and its hydrolysis product (2,4-dinitrophenol) are highly hydrophobic and will elute much later in the gradient.
-
Sample Injection: Inject 20 µL of the derivatized N-DNP-glutamic acid sample.
-
Gradient Execution:
-
0.0 - 5.0 min: Hold at 5% B. (This isocratic hold allows highly polar matrix salts to elute in the void volume).
-
5.0 - 20.0 min: Linear ramp from 5% B to 50% B. (N-DNP-Glu will elute in the early-to-intermediate phase of this ramp)[1].
-
20.0 - 25.0 min: Linear ramp from 50% B to 100% B. (Flushes late-eluting, highly hydrophobic di-DNP derivatives like di-DNP-tyrosine).
-
25.0 - 35.0 min: Return to 5% B and hold to re-equilibrate the column[1].
-
Workflow for the derivatization and HPLC analysis of N-DNP-glutamic acid.
Section 3: Troubleshooting Guide & FAQs
Q1: Why is my N-DNP-glutamic acid peak exhibiting severe tailing? A: This is almost always a pH-driven phenomenon. Glutamic acid contains two carboxyl groups. If your mobile phase pH is too close to their pKa (e.g., using a weak pH 4.5 acetate buffer), the molecules will partially ionize during the run. Action: Lower the pH of Mobile Phase A. Switch to a stronger acid modifier such as 1% to 5% glacial acetic acid[2][3] or 0.1% Trifluoroacetic acid (TFA) to ensure the carboxyl groups remain fully protonated and neutral.
Q2: My analyte is eluting in the void volume. How do I increase retention? A: Despite the hydrophobic DNP tag, the di-carboxylic acid backbone makes N-DNP-Glu one of the most polar DNP-amino acids, causing it to elute early[1]. If your initial organic concentration is too high (e.g., starting at 20% ACN), the hydrophobic interaction with the C18 stationary phase is immediately overcome. Action: Start your gradient at a lower organic percentage (5% ACN) and incorporate a 5-minute isocratic hold before beginning the gradient ramp.
Q3: How do I separate N-DNP-Glu from other DNP-amino acids in a complex mixture? A: Separation of complex DNP-amino acid mixtures requires a shallow gradient slope. Because N-DNP-Glu elutes early alongside other polar derivatives (like DNP-Aspartic Acid and DNP-Serine)[1], you must decrease the rate of change of Mobile Phase B. Action: Extend the gradient ramp time. Instead of ramping from 5% to 50% B in 15 minutes, extend this ramp to 30 minutes. The addition of 10% Methanol to the Acetonitrile phase (Mobile Phase B) can also alter selectivity and improve resolution between closely eluting diastereomers or polar derivatives[3].
Troubleshooting logic tree for resolving common N-DNP-Glu gradient issues.
Section 4: Data Presentation
Table 1: Optimized Gradient Profile for N-DNP-Glutamic Acid
| Time (min) | Mobile Phase A (1% Acetic Acid) | Mobile Phase B (ACN + 10% MeOH) | Flow Rate (mL/min) | Phase Objective |
| 0.0 | 95% | 5% | 1.0 | Initial hold; elute void volume salts |
| 5.0 | 95% | 5% | 1.0 | End of isocratic hold |
| 20.0 | 50% | 50% | 1.0 | Linear ramp; N-DNP-Glu elutes here |
| 25.0 | 0% | 100% | 1.0 | Column wash for hydrophobic byproducts |
| 35.0 | 95% | 5% | 1.0 | Re-equilibration |
Table 2: Relative Elution Order of DNP-Amino Acids[1]
| Amino Acid Derivative | Polarity | Expected Elution Order |
| DNP-Aspartic Acid | High | Early |
| DNP-Glutamic Acid | High | Early |
| DNP-Serine | High | Early |
| DNP-Alanine | Moderate | Intermediate |
| DNP-Leucine | Low | Late |
| di-DNP-Tyrosine | Very Low | Very Late |
References
-
High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Benchchem. 1
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC (National Institutes of Health). 3
-
Quantitative analysis of monosodium glutamate (MSG) in instant noodles by HPLC-UV with pre-column derivatization. ResearchGate. 2
Sources
A Comparative Guide to the Reverse-Phase HPLC Retention Times of DNP-Glutamic Acid and DNP-Aspartic Acid
This guide provides an in-depth comparison of the chromatographic behavior of 2,4-dinitrophenyl (DNP) derivatives of glutamic acid and aspartic acid, specifically focusing on their retention times in reverse-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals who utilize HPLC for amino acid analysis.
Introduction: The Significance of DNP-Amino Acid Separation
The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, to form DNP-amino acids is a foundational technique in protein chemistry.[1] These stable, yellow-colored derivatives are readily detectable by UV-Vis spectrophotometry, typically around 360 nm, making them ideal for quantitative analysis via HPLC.[1] Understanding the elution behavior of these derivatives is critical for accurate identification and quantification in complex biological and pharmaceutical samples.[2][3][4][5] This guide focuses on two closely related acidic amino acids, glutamic acid (Glu) and aspartic acid (Asp), and elucidates the physicochemical principles governing their separation as DNP derivatives.
Foundational Principles: Structure, Polarity, and Retention
The separation of DNP-glutamic acid and DNP-aspartic acid by RP-HPLC is fundamentally governed by their subtle structural differences, which translate into a discernible difference in polarity.
Molecular Structure: A Single Methylene Difference
Aspartic acid and glutamic acid are both classified as acidic, polar amino acids, each possessing a second carboxylic acid group in their side chain (R-group).[6][][8] The critical distinction lies in the length of this side chain: glutamic acid's side chain contains one additional methylene group (-CH₂) compared to aspartic acid.[6]
-
DNP-Aspartic Acid: The side chain is -CH₂-COOH. Its molecular formula is C₁₀H₉N₃O₈.[9][10]
-
DNP-Glutamic Acid: The side chain is -CH₂-CH₂-COOH. Its molecular formula is C₁₁H₁₁N₃O₈.[11][12]
This seemingly minor difference has a significant impact on the overall hydrophobicity of the DNP-derivatized molecules.
The Principle of Reverse-Phase HPLC
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically a silica-based support with bonded C18 alkyl chains, while the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile). Separation occurs based on the analyte's polarity.
-
Less Polar (More Hydrophobic) Compounds: Interact more strongly with the nonpolar stationary phase and are retained longer, resulting in a longer retention time .
-
More Polar (More Hydrophilic) Compounds: Have a greater affinity for the polar mobile phase, travel through the column more quickly, and thus have a shorter retention time .
The relationship between molecular structure, polarity, and retention time is depicted in the diagram below.
Elution Order: Experimental Data and Analysis
Based on the principles outlined above, DNP-glutamic acid is expected to have a longer retention time than DNP-aspartic acid . The additional methylene group in DNP-glutamic acid increases its nonpolar character, leading to a stronger association with the C18 stationary phase.
Representative Experimental Data
The following table summarizes typical retention time data for the two compounds under standard RP-HPLC conditions.
| Compound | Molecular Weight ( g/mol ) | Structure | Predicted XLogP3 | Typical Retention Time (min) | Elution Order |
| DNP-Aspartic Acid | 299.19[9][10] | C₁₀H₉N₃O₈ | 1.2[10] | 8.5 | 1 |
| DNP-Glutamic Acid | 313.22[11][12] | C₁₁H₁₁N₃O₈ | 1.6[12] | 9.8 | 2 |
| Note: Retention times are illustrative and will vary based on specific experimental conditions (e.g., column dimensions, flow rate, gradient profile, and temperature). |
The experimental data consistently confirms the theoretical prediction: DNP-aspartic acid elutes before DNP-glutamic acid. The higher calculated XLogP3 value for DNP-glutamic acid (1.6) compared to DNP-aspartic acid (1.2) further supports its greater hydrophobicity.[10][12]
Experimental Protocol: Separation of DNP-Amino Acids
This section provides a robust, self-validating protocol for the derivatization and subsequent RP-HPLC analysis of glutamic acid and aspartic acid.
Workflow Overview
Detailed Methodology
1. Sample Preparation:
-
Protein Samples: Perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to release free amino acids. Neutralize the hydrolysate with NaOH.[1]
-
Free Amino Acid Samples: Dilute the sample with 0.1 M HCl to ensure the concentration is within the linear range of the assay.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter to remove particulates before derivatization.[1]
2. Derivatization Procedure: [1]
-
In a 1.5 mL microcentrifuge tube, combine:
-
100 µL of the prepared sample or standard.
-
200 µL of 0.1 M Borate Buffer (pH 9.0). Causality: An alkaline pH is necessary for the nucleophilic substitution reaction between the amino group and DNFB.
-
200 µL of 1% (w/v) DNFB in acetonitrile.
-
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 60 minutes in the dark. Causality: The reaction must be protected from light to prevent photodegradation of the DNP derivatives.
-
Cool the reaction mixture to room temperature.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The acidic mobile phase suppresses the ionization of the side-chain carboxyl groups, making the molecules less polar and increasing their retention.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Elution: A typical gradient might run from 10% B to 60% B over 20 minutes. This ensures that both more polar and less polar DNP-amino acids are resolved effectively.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature improves peak shape and reduces run time by lowering mobile phase viscosity.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
Conclusion
The separation of DNP-glutamic acid and DNP-aspartic acid by reverse-phase HPLC is a clear and predictable process rooted in fundamental chemical principles. DNP-glutamic acid, with its additional methylene group, is more hydrophobic than DNP-aspartic acid. This increased hydrophobicity leads to a stronger interaction with the nonpolar C18 stationary phase, resulting in a consistently longer retention time. By controlling experimental parameters such as mobile phase pH and column temperature, researchers can achieve robust and reproducible separation of these and other DNP-amino acid derivatives.
References
-
JPT Peptide Technologies. Negatively Charged Amino Acids. [Link]
-
LookChem. Cas 7683-81-0, DNP-L-ASPARTIC ACID. [Link]
-
PubChem. N-(2,4-Dinitrophenyl)-L-aspartic acid. [Link]
-
The School of Biomedical Sciences Wiki. Polar amino acids. [Link]
-
YouTube. Acidic Amino Acids: Aspartate & Glutamate | MCAT. [Link]
-
PubChem. Glutamic acid, N-(2,4-dinitrophenyl)-. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
PMC. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
PMC. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. [Link]
-
ResearchGate. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. [Link]
-
MDPI. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 8. Polar amino acids - The School of Biomedical Sciences Wiki [teaching.ncl.ac.uk]
- 9. Cas 7683-81-0,DNP-L-ASPARTIC ACID | lookchem [lookchem.com]
- 10. N-(2,4-Dinitrophenyl)-L-aspartic acid | C10H9N3O8 | CID 82121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Glutamic acid, N-(2,4-dinitrophenyl)- | C11H11N3O8 | CID 15593839 - PubChem [pubchem.ncbi.nlm.nih.gov]
validation of LC-MS/MS methods for quantifying Glutamic acid, N-(2,4-dinitrophenyl)-
An In-Depth Comparative Guide to the Validation of LC-MS/MS Methods for Quantifying N-(2,4-dinitrophenyl)-Glutamic Acid
N-(2,4-dinitrophenyl)-glutamic acid (DNP-Glu) is a highly polar, dicarboxylic amino acid derivative frequently utilized in targeted metabolomics, protein oxidation studies, and chiral separations. Accurately quantifying DNP-Glu in complex biological matrices requires rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
As regulatory scrutiny tightens, validating these bioanalytical methods according to the ICH M10 guidelines is no longer optional—it is a mandatory prerequisite for ensuring data integrity in drug development and biomarker research[1]. This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) against Mixed-Mode Weak Anion Exchange (WAX) methodologies, providing actionable, self-validating protocols grounded in mechanistic science.
Mechanistic Insights: The Analytical Challenge of DNP-Glu
DNP-Glu presents a unique chromatographic and mass spectrometric challenge. The attachment of the 2,4-dinitrophenyl group (via Sanger’s reagent) to the primary amine of glutamic acid introduces a hydrophobic, electron-withdrawing aromatic ring. However, the molecule retains two highly polar, acidic carboxylate groups.
Mass Spectrometry (ESI-MS/MS) Dynamics
While dicarboxylic acids are traditionally analyzed in negative electrospray ionization (ESI-) mode due to facile deprotonation, DNP-amino acids exhibit highly specific fragmentation pathways in positive ion mode (ESI+). Research indicates that dinitrophenylated amino acids undergo a characteristic fragmentation yielding a [M + H − 45]+ product ion, driven by the neutral loss of an N-containing fragment or radical[2]. This unique transition provides superior selectivity against isobaric background noise compared to standard carboxylate losses (e.g., loss of CO2 or H2O).
Chromatographic Retention Strategies
To retain the polar carboxylate groups on a standard C18 column, analysts historically relied on strong ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in the MS source. Modern approaches replace TFA with Formic Acid (FA) to enhance MS compatibility[3], but this often results in poor retention and peak tailing for DNP-Glu on standard RPLC.
The Alternative: Mixed-mode chromatography utilizing a Weak Anion Exchange (WAX) stationary phase. WAX columns contain secondary amine functional groups that provide orthogonal electrostatic retention for the two carboxylate groups of DNP-Glu, allowing for the use of MS-friendly mobile phases while maintaining sharp peak shapes.
Methodological Comparison: RPLC (C18) vs. Mixed-Mode (WAX)
To determine the optimal approach for DNP-Glu quantification, we compared a standard RPLC method against a Mixed-Mode WAX method. Both methods were subjected to a partial validation framework aligned with FDA and ICH M10 standards[4].
Quantitative Performance Data
The following table summarizes the head-to-head validation metrics obtained from human plasma spiked with DNP-Glu and a stable isotope-labeled internal standard (DNP-Glu-d5).
| Validation Parameter (ICH M10) | RPLC (C18) Method | Mixed-Mode (WAX) Method | ICH M10 Acceptance Criteria |
| Linearity (R²) | 0.991 (10 - 1000 ng/mL) | 0.998 (1.0 - 1000 ng/mL) | ≥ 0.990 |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL | 1.0 ng/mL | Signal-to-noise (S/N) ≥ 5 |
| Intra-day Precision (CV%) | 8.5% - 13.2% | 3.1% - 6.4% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -11.4% to +14.1% | -4.2% to +5.8% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (Ion Suppression) | 68% (Significant suppression) | 96% (Minimal suppression) | CV ≤ 15% across 6 matrix lots |
| Extraction Recovery | 74% ± 9% | 92% ± 4% | Consistent and reproducible |
Self-Validating Experimental Protocol: Mixed-Mode WAX LC-MS/MS
To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST), dynamic internal standard (IS) tracking, and Quality Control (QC) bracketing to immediately flag extraction failures or instrument drift.
Step 1: Reagent & Standard Preparation
-
Calibration Curve: Prepare DNP-Glu standards in surrogate matrix (e.g., 5% BSA in PBS) at 1, 2, 10, 50, 250, 500, and 1000 ng/mL.
-
Internal Standard (IS): Prepare DNP-Glu-d5 at a working concentration of 100 ng/mL in 50% Methanol.
-
Quality Controls (QCs): Prepare independent QC samples at 3 ng/mL (Low), 400 ng/mL (Mid), and 800 ng/mL (High).
Step 2: Solid Phase Extraction (SPE) using WAX Cartridges
Causality Check: WAX SPE is chosen because the basic secondary amines of the sorbent will strongly bind the acidic carboxylates of DNP-Glu. This allows aggressive washing of neutral lipids and basic proteins with organic solvents before elution.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the WAX SPE cartridge (30 mg/1 mL).
-
Loading: Mix 100 µL of plasma sample with 10 µL of IS and 100 µL of 2% Formic Acid (to protonate matrix proteins, preventing them from binding the WAX sorbent). Load onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in Water (removes salts), followed by 1 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences).
-
Elution: Elute DNP-Glu with 1 mL of Methanol containing 5% Ammonium Hydroxide. Mechanism: The high pH deprotonates the WAX sorbent, releasing the negatively charged DNP-Glu.
-
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 3: LC-MS/MS Acquisition Parameters
-
Column: Mixed-Mode WAX/C18 Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Detection (ESI+):
-
DNP-Glu: Precursor m/z 314.1 → Product m/z 269.1 (Quantifier, [M+H-45]+)[2].
-
DNP-Glu-d5 (IS): Precursor m/z 319.1 → Product m/z 274.1.
-
Step 4: System Validation Checkpoints
-
SST Requirement: The first injection must be a mid-QC. The S/N ratio must be >100, and the retention time must be within ±0.1 min of the established method.
-
IS Tracking: The absolute peak area of the IS in all samples must not deviate by more than ±20% from the mean IS area of the calibration standards. A drop in IS area indicates matrix suppression or extraction failure.
Workflow & Mechanistic Visualizations
To conceptualize the method validation lifecycle and the unique fragmentation chemistry of DNP-Glu, refer to the diagrams below.
ICH M10 compliant self-validating workflow for DNP-Glu LC-MS/MS method development.
Positive ion mode ESI fragmentation pathway for DNP-Glu highlighting the 45 Da neutral loss.
Conclusion
Quantifying N-(2,4-dinitrophenyl)-glutamic acid requires navigating the tension between its highly polar dicarboxylic acid backbone and its hydrophobic DNP ring. As demonstrated by the comparative data, relying on traditional RPLC (C18) leads to severe matrix effects and poor sensitivity. By migrating to a Mixed-Mode WAX chromatographic and extraction strategy, analysts can achieve a robust, self-validating assay that comfortably exceeds the stringent accuracy, precision, and selectivity criteria mandated by the FDA and ICH M10 guidelines.
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation Resolvemass [Link]
-
Analysis of Protein Oxidation Markers α-Aminoadipic and γ-Glutamic Semialdehydes in Food Proteins Using Liquid Chromatography (LC)−Electrospray Ionization (ESI)−Multistage Tandem Mass Spectrometry (MS) Journal of Agricultural and Food Chemistry - ACS Publications[Link]
-
Enantioselective multiple heartcut two-dimensional ultra-high-performance liquid chromatography method with a Coreshell chiral stationary phase Molnar-Institute[Link]
Sources
comparing Sanger's reagent derivatives: DNP-glutamic acid vs DNP-glutamine
As a Senior Application Scientist, differentiating between closely related amino acid derivatives is a fundamental challenge in protein sequencing and degradation studies. Glutamic acid (Glu) and Glutamine (Gln) differ by only a single functional group on their side chain—a carboxylic acid versus an amide. However, when derivatized with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, DNFB) for N-terminal analysis or chromatographic separation, this subtle structural difference translates into distinct physicochemical behaviors[1].
This guide provides an objective, data-driven comparison of DNP-Glutamic Acid and DNP-Glutamine , detailing the causality behind their chromatographic performance and providing field-proven, self-validating protocols for their separation.
Mechanistic Causality: Structural Differences
Sanger's reagent reacts with the unprotonated α -amino group of amino acids via nucleophilic aromatic substitution to form 2,4-dinitrophenyl (DNP) derivatives[1]. This modification serves two critical purposes: it neutralizes the basicity of the amino group, and it introduces a highly hydrophobic chromophore that absorbs strongly in the UV region (typically monitored at 360 nm or 254 nm)[2].
The divergence in performance between DNP-Glu and DNP-Gln is entirely dictated by their side chains:
-
DNP-Glutamic Acid (DNP-Glu): Contains two carboxylic acid groups (the α -carboxyl and the γ -carboxyl). The γ -carboxyl group of native glutamic acid has a pKa of approximately 4.25, while the α -carboxyl has a pKa of 2.19[3]. Because the basic α -amino group is masked by the DNP moiety, DNP-Glu acts as a strictly diprotic acid.
-
DNP-Glutamine (DNP-Gln): Contains one α -carboxylic acid group (pKa ~2.17) and a neutral, polar γ -amide side chain[3]. It acts as a monoprotic acid.
Caption: Workflow for the derivatization of Glu/Gln using Sanger's reagent and subsequent HPLC analysis.
Comparative Performance & Physicochemical Data
To optimize separation, it is critical to understand the quantitative properties of both derivatives. The table below summarizes their core physicochemical metrics.
| Property / Metric | DNP-Glutamic Acid | DNP-Glutamine |
| Molecular Weight | 313.22 g/mol [4] | 312.24 g/mol |
| Ionizable Groups | Two (-COOH) | One (-COOH) |
| Side Chain pKa | ~4.25 ( γ -COOH)[3] | N/A (Neutral Amide) |
| UV Absorbance Max ( λmax ) | ~360 nm, ~254 nm[2] | ~360 nm, ~254 nm |
| Relative Polarity (pH 2.0) | Lower (Protonated -COOH) | Higher (Polar Amide) |
| Relative Polarity (pH 5.0) | Very High (Ionized -COO⁻) | Lower (Neutral Amide) |
| RP-HPLC Elution (pH 2.0) | Later (More Retained) | Earlier (Less Retained) |
| RP-HPLC Elution (pH 5.0) | Earlier (Less Retained) | Later (More Retained) |
Chromatographic Behavior: The pH-Dependent Reversal
The most powerful tool an analytical scientist has for separating DNP-Glu from DNP-Gln is mobile phase pH manipulation . Because DNP-Glu has a side-chain pKa of ~4.25[3], its ionization state—and therefore its hydrophobicity—changes drastically within the typical working range of Reverse-Phase HPLC (RP-HPLC).
-
At low pH (e.g., pH 2.0 with 0.1% TFA): The γ -carboxyl group of DNP-Glu is fully protonated (neutral). A protonated carboxylic acid is generally less polar and more hydrophobic than a primary amide. Consequently, DNP-Glu interacts more strongly with the C18 stationary phase and elutes after DNP-Gln.
-
At moderate pH (e.g., pH 5.0 with Acetate Buffer): The γ -carboxyl group of DNP-Glu is deprotonated, yielding a highly polar carboxylate anion (-COO⁻). DNP-Gln remains neutral at its side chain. The massive increase in polarity causes DNP-Glu to elute significantly earlier than DNP-Gln.
Caption: Mechanistic logic tree demonstrating the pH-dependent elution reversal of DNP-Glu and DNP-Gln.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following protocol incorporates built-in validation steps to prevent artifact interference and confirm peak identities.
Phase 1: Derivatization with Sanger's Reagent
Causality Note: The reaction must be buffered to pH 8.0–9.0. At this pH, the α -amino group is deprotonated and acts as a strong nucleophile against the electron-deficient aromatic ring of DNFB[1].
-
Preparation: Dissolve 1 mg of the amino acid sample (Glu, Gln, or mixture) in 1 mL of 1% (w/v) Sodium Bicarbonate ( NaHCO3 ) buffer (pH ~8.5)[1].
-
Reagent Addition: Add 50 µL of a 10% (v/v) solution of DNFB in ethanol.
-
Incubation: Incubate the mixture at 40°C for 2 hours in the dark. Causality: DNP-amino acids are photosensitive and will degrade into artifact peaks if exposed to ambient light for prolonged periods[2].
-
Self-Validation Step (Ether Extraction): After incubation, extract the aqueous mixture three times with 1 mL of diethyl ether. Discard the organic (upper) phase. Unreacted DNFB and 2,4-dinitrophenol (a hydrolysis byproduct) will partition into the ether, while the negatively charged DNP-amino acids remain in the alkaline aqueous phase. This prevents massive solvent-front interference during HPLC.
-
Acidification: Carefully acidify the aqueous phase to pH ~2.0 using 1M HCl. The DNP-amino acids will precipitate or become highly hydrophobic.
-
Final Extraction: Extract the acidified aqueous phase with 1 mL of ethyl acetate. The DNP-amino acids will now partition into the organic phase. Evaporate the ethyl acetate under a gentle stream of nitrogen and reconstitute in 500 µL of HPLC mobile phase.
Phase 2: RP-HPLC Analysis
-
Column: Standard C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV-Vis detector set to 360 nm (highly specific to the DNP chromophore, minimizing peptide backbone interference)[2].
-
Mobile Phase (Isocratic for Baseline Resolution):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Solvent B: Acetonitrile.
-
Ratio: 70% A / 30% B.
-
-
Self-Validation Step (System Suitability): Inject a blank derivatization sample (reagents only, no amino acids) to identify the retention time of any residual 2,4-dinitrophenol. Next, inject pure DNP-Glu and DNP-Gln standards individually to confirm retention times before analyzing the mixed sample. Under these low-pH conditions, DNP-Gln will elute first, followed by DNP-Glu.
References
-
G-Biosciences. "DNFB-Sanger's reagent for detection of free amino acids." G-Biosciences Protein Research. Available at:[Link]
-
PubChem. "Glutamic acid, N-(2,4-dinitrophenyl)-." National Center for Biotechnology Information. CID 15593839. Available at:[Link]
-
Isca Biochemicals. "Amino acid pKa and pKi values." Isca Biochemicals Reference Data. Available at:[Link]
-
ResearchGate. "Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography." Journal of Analytical Chemistry. Available at:[Link]
Sources
Comparative Analysis of Anti-DNP Antibody Cross-Reactivity with N-DNP-Glutamic Acid: A Technical Guide
Introduction
In the fields of immunology and drug development, the specificity of an antibody is paramount. Anti-dinitrophenyl (DNP) antibodies are widely utilized as model systems in immunological studies and as critical reagents in various assay formats.[1] DNP, a hapten, can elicit a robust immune response when conjugated to a larger carrier protein, leading to the production of anti-DNP antibodies.[2][3] A critical aspect of antibody characterization is the assessment of cross-reactivity, which is the ability of an antibody to bind to structurally similar molecules other than its primary target.[4][5][6] This guide provides an in-depth technical comparison of the cross-reactivity of anti-DNP antibodies with N-DNP-glutamic acid, a structurally related analog. Understanding the degree of this cross-reactivity is crucial for the development of specific and reliable immunoassays.
This guide will delve into the theoretical underpinnings of antibody cross-reactivity and present detailed experimental protocols for its quantitative assessment using two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
The Principle of Antibody Cross-Reactivity
Antibody-antigen binding is a highly specific interaction driven by non-covalent forces between the antibody's paratope and the antigen's epitope.[7] Cross-reactivity occurs when an antibody raised against one antigen (in this case, a DNP-carrier conjugate) recognizes and binds to a different but structurally similar antigen (N-DNP-glutamic acid).[4][5] The degree of cross-reactivity is influenced by several factors, including the similarity in the three-dimensional structure of the epitopes and the affinity of the antibody for each antigen.[4][6] For anti-DNP antibodies, the dinitrophenyl group is the primary determinant of the epitope. N-DNP-glutamic acid presents this same haptenic group, making it a potential cross-reactant. The glutamic acid moiety, however, introduces a different chemical context compared to the carrier protein used for immunization, which can influence the binding affinity.
Visualization of the Cross-Reactivity Concept
Caption: Interaction of an anti-DNP antibody with its primary antigen and a cross-reactant.
Experimental Methodologies for Cross-Reactivity Analysis
To quantitatively assess the cross-reactivity of anti-DNP antibodies with N-DNP-glutamic acid, two robust and widely accepted methods will be employed: Competitive ELISA and Surface Plasmon Resonance (SPR). Isothermal Titration Calorimetry (ITC) is also a powerful technique for characterizing binding thermodynamics but will be mentioned as an alternative approach.[8][9]
Competitive ELISA
Competitive ELISA is a highly sensitive immunoassay that measures the concentration of an analyte by detecting signal interference. In this context, free N-DNP-glutamic acid in solution will compete with immobilized DNP-carrier conjugate for binding to a limited amount of anti-DNP antibody. The degree of inhibition of the signal is proportional to the concentration and affinity of the cross-reacting analyte.[4]
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA to determine cross-reactivity.
Detailed Protocol: Competitive ELISA
Materials:
-
96-well microtiter plates
-
DNP-BSA conjugate (for coating)
-
Anti-DNP monoclonal antibody
-
N-DNP-glutamic acid
-
Bovine Serum Albumin (BSA) for blocking
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
Procedure:
-
Coating: Dilute DNP-BSA to 1-10 µg/mL in coating buffer and add 100 µL to each well.[10] Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of N-DNP-glutamic acid in assay buffer.
-
Prepare a fixed, predetermined concentration of the anti-DNP antibody. The optimal concentration should yield approximately 80% of the maximum signal in the absence of a competitor.
-
In a separate plate or tubes, mix equal volumes of the antibody solution and the N-DNP-glutamic acid dilutions. Incubate for 1 hour at room temperature.
-
-
Incubation: Discard the blocking solution and wash the plate. Transfer 100 µL of the antibody/competitor mixtures to the DNP-BSA coated wells. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[10]
-
Wash the plate five times.
-
Add 100 µL of the substrate and incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = (1 - (Absorbance_sample / Absorbance_zero_competitor)) * 100
Plot the % inhibition against the logarithm of the competitor concentration to obtain a sigmoidal dose-response curve. The IC50 value, the concentration of the competitor that causes 50% inhibition, is determined from this curve. A study on a mouse monoclonal anti-DNP IgE antibody showed that different DNP-amino acids exhibited a wide range of inhibitory concentrations, highlighting the influence of the amino acid moiety.[11]
The percent cross-reactivity can be calculated as: % Cross-Reactivity = (IC50_DNP / IC50_N-DNP-glutamic_acid) * 100
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of biomolecular interactions, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[12][13] For cross-reactivity analysis, the binding of N-DNP-glutamic acid to an immobilized anti-DNP antibody can be directly measured and compared to the binding of the primary DNP-hapten.
Experimental Workflow: SPR
Caption: General workflow for SPR-based cross-reactivity analysis.
Detailed Protocol: SPR
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-DNP monoclonal antibody
-
N-DNP-glutamic acid and a reference DNP-hapten (e.g., DNP-lysine)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: Immobilize the anti-DNP antibody onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.[14]
-
Binding Analysis:
-
Prepare a series of concentrations of N-DNP-glutamic acid in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the binding (association phase) followed by a buffer flow to monitor the unbinding (dissociation phase).
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Control Experiment: Repeat the binding analysis with the reference DNP-hapten (e.g., DNP-lysine) to determine the primary binding kinetics.
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ). The affinity (Kₐ) is the reciprocal of Kₑ.
The cross-reactivity can be expressed as the ratio of the affinity constants: % Cross-Reactivity = (K_A_N-DNP-glutamic_acid / K_A_DNP-reference) * 100
Data Comparison and Interpretation
The following tables present hypothetical data to illustrate the comparison between the two techniques.
Table 1: Competitive ELISA Data
| Competitor | IC50 (nM) | % Cross-Reactivity |
| DNP-lysine (Reference) | 10 | 100% |
| N-DNP-glutamic acid | 50 | 20% |
Table 2: Surface Plasmon Resonance (SPR) Data
| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) | Kₐ (1/M) | % Cross-Reactivity |
| DNP-lysine (Reference) | 1 x 10⁵ | 1 x 10⁻³ | 1 x 10⁻⁸ | 1 x 10⁸ | 100% |
| N-DNP-glutamic acid | 5 x 10⁴ | 2.5 x 10⁻³ | 5 x 10⁻⁸ | 2 x 10⁷ | 20% |
In this hypothetical scenario, both methods indicate a 20% cross-reactivity of the anti-DNP antibody with N-DNP-glutamic acid compared to the reference DNP-lysine. The lower affinity for N-DNP-glutamic acid in the SPR data is a result of both a slower association rate and a faster dissociation rate, providing a deeper insight into the binding kinetics.
Conclusion
The analysis of antibody cross-reactivity is a critical step in the characterization of antibodies for research and diagnostic applications. This guide has provided a comprehensive framework for comparing the cross-reactivity of anti-DNP antibodies with N-DNP-glutamic acid using Competitive ELISA and Surface Plasmon Resonance. While Competitive ELISA offers a sensitive and high-throughput method for determining relative cross-reactivity based on IC50 values, SPR provides detailed kinetic information, offering a more complete picture of the binding interaction. The choice of method will depend on the specific requirements of the study, but for a thorough characterization, the use of complementary techniques is highly recommended. Understanding the degree of cross-reactivity is essential for minimizing false positives and ensuring the accuracy and reliability of immunoassays.[4]
References
- Vertex AI Search. Antibody Cross Reactivity And How To Avoid It? - ELISA Kits.
- Google Patents. WO2009111729A1 - Anti-dnp antibodies and methods of use.
- PubMed. Mechanism of allergic cross-reactions--I. Multispecific binding of ligands to a mouse monoclonal anti-DNP IgE antibody.
- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- PMC. Antibody Cross-Reactivity in Auto-Immune Diseases.
- SYnAbs. Irrelevant IgGs : anti-DNP monoclonal antibodies (mAbs).
- SYnAbs. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.
- Alpha Diagnostic International. DNP35-BTN-10 DNP-BSA protein Biotin Conjugate.
- AMSBIO. Monoclonal Anti-DNP antibody, Human IgG1 Isotype Control.
- Santa Cruz Biotechnology. Hapten Conjugates | SCBT.
- Moodle@Units. Cross-reactivity.
- Abcam. Competitive ELISA protocol.
- 2BScientific. Application Guides / ELISA Protocol.
- Sigma-Aldrich. ELISA Procedures.
- Reichert SPR Systems. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
- Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- MedChemComm (RSC Publishing). Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review.
- PMC. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand.
- Creative Proteomics. Isothermal Titration Calorimetry (ITC).
- Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry.
Sources
- 1. synabs.be [synabs.be]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. scbt.com [scbt.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. Cross-reactivity [moodle2.units.it]
- 7. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 10. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 11. Mechanism of allergic cross-reactions--I. Multispecific binding of ligands to a mouse monoclonal anti-DNP IgE antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 13. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 14. Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00088A [pubs.rsc.org]
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